molecular formula C6H5ClN2O B082574 2-Chloronicotinamide CAS No. 10366-35-5

2-Chloronicotinamide

Cat. No. B082574
CAS RN: 10366-35-5
M. Wt: 156.57 g/mol
InChI Key: ZQZAHPFFZWEUCL-UHFFFAOYSA-N
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Description

2-Chloronicotinamide is a chemical compound used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide .


Synthesis Analysis

2-Chloronicotinamide has been used in the biosynthesis of 2-chloronicotinic acid. The amidase from Pantoea sp. (Pa-Ami) was engineered to exhibit high catalytic activity towards 2-chloronicotinamide. This was achieved through structure-guided saturation mutagenesis .


Molecular Structure Analysis

The molecular formula of 2-Chloronicotinamide is C6H5ClN2O. It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da .


Physical And Chemical Properties Analysis

2-Chloronicotinamide has a density of 1.4±0.1 g/cm3, a boiling point of 313.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 55.5±3.0 kJ/mol, and it has a flash point of 143.5±23.7 °C. The index of refraction is 1.589, and it has a molar refractivity of 38.2±0.3 cm3 .

Scientific Research Applications

Antibacterial and Antibiofilm Properties

2-Chloronicotinamide derivatives have been synthesized and studied for their antibacterial and antibiofilm properties . These compounds have been found to be effective against various bacteria, including Gram-positive bacteria like S. aureus and Enterococcus faecalis, and Gram-negative bacteria like E. coli and P. aeruginosa .

Computational Analyses

Computational analyses of 2-Chloronicotinamide derivatives have been conducted to examine their electronic properties . These studies involve the use of spectral techniques and molecular docking analyses .

Synthesis of Pyrrolopyridines

2-Chloronicotinamide has been used in the synthesis of pyrrolopyridines . Pyrrolopyridines are a class of organic compounds that have various applications in medicinal chemistry due to their biological activities.

Biosynthesis of 2-Chloronicotinic Acid

2-Chloronicotinamide has been used in the biosynthesis of 2-Chloronicotinic acid . This process involves the hydrolysis of 2-chloronicotinonitrile (2-CN), a reaction that is catalyzed by a nitrilase from Rhodococcus zopfii .

Nitrilase Engineering

Research has been conducted to improve the reaction specificity and catalytic activity of nitrilase for the efficient biosynthesis of 2-Chloronicotinic acid . This involves the mutation of specific residues in the nitrilase enzyme .

Synthesis of Thiol Ester

2-Chloronicotinamide has also been used in the synthesis of thiol ester derived from 2-mecaptonicotinamide . Thiol esters are important in various chemical reactions and have applications in the synthesis of pharmaceuticals and other organic compounds.

Safety And Hazards

2-Chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAHPFFZWEUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145983
Record name 2-Chloronicotinamide
Source EPA DSSTox
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Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronicotinamide

CAS RN

10366-35-5
Record name 2-Chloronicotinamide
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Record name 2-Chloronicotinamide
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Record name 2-Chloronicotinamide
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Record name 2-chloronicotinamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of ethyl 2-chloro-3-pyridinecarboxylate (1.85 g, 10 mmol), ammonium chloride (0.53 g, 10 mmol) and 15 mL of ammonium hydroxide (150 mmol) was added tetrabutylammonium bromide (0.32 g, 1 mmol). The mixture was stirred at ambient temperature for 18 hours, concentrated, washed with water and methanol, and dried to give 0.78 g (50%) of the title compound (m.p. 164°-166° C., uncorrected).
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 2-chloronicotinamide in agriculture?

A1: 2-Chloronicotinamide serves as a key precursor in synthesizing novel herbicides. Studies have shown that derivatives of 2-chloronicotinamide, specifically N-(arylmethoxy)-2-chloronicotinamides, exhibit promising herbicidal activity against certain weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata) []. These findings suggest potential applications for 2-chloronicotinamide derivatives in controlling unwanted plant growth.

Q2: How does the structure of 2-chloronicotinamide impact its biological activity?

A2: The chlorine substituent at the 2-position of the pyridine ring in 2-chloronicotinamide significantly influences its biological activity. Research has shown that this chlorine substitution can hinder the activity of certain enzymes, such as the amidase from Pantoea sp. (Pa-Ami) []. This effect is attributed to the steric and electronic properties of the chlorine atom.

Q3: Can 2-chloronicotinamide be used to produce valuable chemical intermediates?

A3: Yes, 2-chloronicotinamide can be enzymatically hydrolyzed to produce 2-chloronicotinic acid, a crucial building block for pharmaceuticals and pesticides []. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods, which often involve harsh conditions and generate unwanted byproducts.

Q4: What are the challenges in using enzymes to convert 2-chloronicotinamide to 2-chloronicotinic acid?

A4: The chlorine substituent in 2-chloronicotinamide poses a challenge for enzymatic hydrolysis due to its steric and electronic effects []. This often results in low enzyme activity and catalytic efficiency. To overcome this, researchers have used structure-guided mutagenesis to engineer amidases with improved activity towards 2-chloronicotinamide [, ].

Q5: How does the solubility of 2-chloronicotinamide vary in different solvents?

A5: Research has explored the solubility behavior of 2-chloronicotinamide in various solvents []. This information is crucial for optimizing reaction conditions, especially in large-scale synthesis and industrial applications where solubility directly impacts yield and efficiency.

Q6: How does the crystal structure of 2-chloronicotinamide and its derivatives vary?

A6: The crystal structures of 2-chloronicotinamide and its derivatives can vary significantly depending on the substituents on the aryl ring []. These structural differences can impact their physical properties, such as solubility and melting point, and may also influence their biological activity.

Q7: What is the role of 2-chloronicotinamide in understanding the phenotypic changes in Bordetella pertussis?

A7: While 2-chloronicotinamide itself hasn't been directly studied, its close analog, 6-chloronicotinic acid, has been shown to induce phenotypic changes in Bordetella pertussis, the bacterium responsible for whooping cough []. This suggests a potential area of future research to explore the impact of 2-chloronicotinamide on this bacterium.

Q8: How does the synthesis route for Mirtazapine utilize 2-chloronicotinamide?

A8: 2-Chloronicotinamide serves as a key intermediate in a novel synthesis route for Mirtazapine, an antidepressant medication []. This new method aims to be more efficient and cost-effective compared to existing approaches.

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